
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride is a complex organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of cyclopentyl and dithioperoxyanhydride groups contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride typically involves multiple steps, including the formation of cyclopentyl intermediates and subsequent reactions to introduce the dithioperoxyanhydride group. Common reagents used in these reactions include cyclopentyl derivatives, isopropylamine, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing purification techniques to obtain the desired compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithioperoxyanhydride group to thiols or disulfides.
Substitution: The cyclopentyl and isopropylimino groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in a variety of substituted cyclopentyl or isopropylimino derivatives.
Aplicaciones Científicas De Investigación
Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Bis((2E)-2-(isopropylimino)cyclopentyl)dithioperoxyanhydride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The dithioperoxyanhydride group plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentyl methyl ether: Used as a green solvent in various chemical reactions.
Cyclopropane derivatives: Known for their unique structural and chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
61656-27-7 |
|---|---|
Fórmula molecular |
C18H28N2S4 |
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
(2-propan-2-yliminocyclopentanecarbothioyl)sulfanyl 2-propan-2-yliminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C18H28N2S4/c1-11(2)19-15-9-5-7-13(15)17(21)23-24-18(22)14-8-6-10-16(14)20-12(3)4/h11-14H,5-10H2,1-4H3 |
Clave InChI |
SNLSXBAIXLUAAE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N=C1CCCC1C(=S)SSC(=S)C2CCCC2=NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



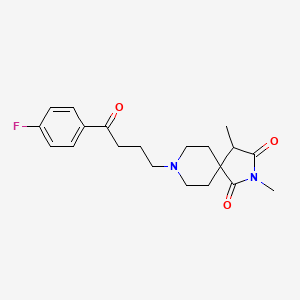


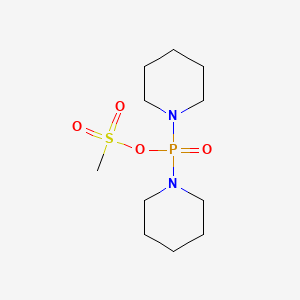
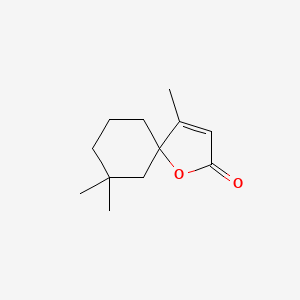
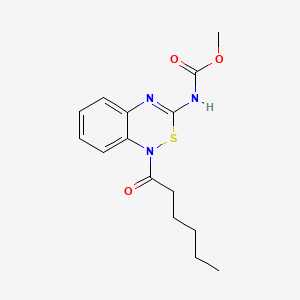
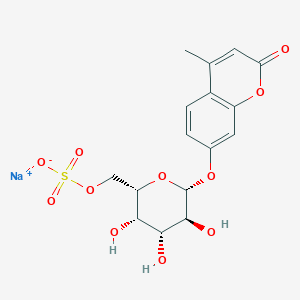
![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)
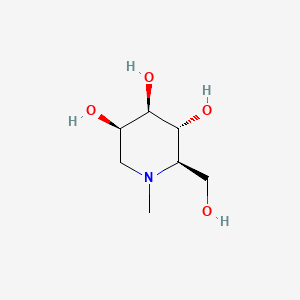

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)

![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
